molecular formula C8H8Cl2N2O2 B1334103 2-(2,3-Dichlorophenoxy)acetohydrazide CAS No. 153860-25-4

2-(2,3-Dichlorophenoxy)acetohydrazide

Cat. No.: B1334103
CAS No.: 153860-25-4
M. Wt: 235.06 g/mol
InChI Key: BHWOXDSGQNVQJA-UHFFFAOYSA-N
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Description

2-(2,3-Dichlorophenoxy)acetohydrazide is an organic compound with the molecular formula C8H8Cl2N2O2. It is characterized by the presence of a dichlorophenoxy group attached to an acetohydrazide moiety.

Scientific Research Applications

2-(2,3-Dichlorophenoxy)acetohydrazide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action for 2-(2,3-Dichlorophenoxy)acetohydrazide is not specified in the search results. This could be due to the compound’s diverse potential applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3-Dichlorophenoxy)acetohydrazide typically involves the reaction of 2,3-dichlorophenol with chloroacetic acid to form 2-(2,3-dichlorophenoxy)acetic acid. This intermediate is then reacted with hydrazine hydrate under controlled conditions to yield the final product .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 2-(2,4-Dichlorophenoxy)acetohydrazide
  • 2-(2,3-Dichlorophenoxy)-N’-(2,4-dihydroxybenzylidene)acetohydrazide
  • 2-(2,3-Dichlorophenoxy)-N’-(3-hydroxybenzylidene)acetohydrazide

Comparison: 2-(2,3-Dichlorophenoxy)acetohydrazide is unique due to its specific dichlorophenoxy substitution pattern, which can influence its reactivity and bioactivity. Compared to its analogs, it may exhibit different pharmacological properties and chemical reactivity, making it a valuable compound for targeted research and applications .

Properties

IUPAC Name

2-(2,3-dichlorophenoxy)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2N2O2/c9-5-2-1-3-6(8(5)10)14-4-7(13)12-11/h1-3H,4,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHWOXDSGQNVQJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)OCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40374191
Record name 2-(2,3-dichlorophenoxy)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153860-25-4
Record name 2-(2,3-dichlorophenoxy)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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